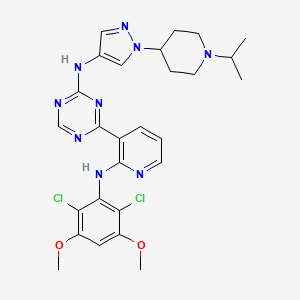

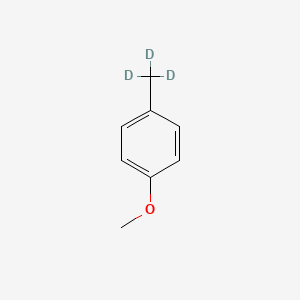

4-Methylanisole-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-メチルアニソール-d3は、4-メトキシトルエン-d3としても知られており、4-メチルアニソールの重水素標識誘導体です。この化合物は主に、安定同位体標識標準として科学研究で使用されています。 4-メチルアニソール自体は食品香味料であり、イランイラン香料油に自然に存在しています .

準備方法

合成経路と反応条件

4-メチルアニソール-d3は、4-メチルアニソールに重水素を組み込むことで合成されます。重水素標識は通常、水素原子が重水素で置換される触媒交換反応によって達成されます。 このプロセスには、多くの場合、特定の反応条件下で重水素ガス(D2)または重水素化溶媒を使用することが含まれます .

工業生産方法

4-メチルアニソール-d3の工業生産には、大規模な重水素化プロセスが関与します。これらのプロセスは、重水素ガスを処理し、最終製品の高純度を確保するために装備された専用施設で行われます。 生産方法は、重水素標識の完全性を維持しながら、効率的かつ費用対効果の高いものになるように設計されています .

化学反応の分析

反応の種類

4-メチルアニソール-d3は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、対応するジアセタールや他の中間生成物を生成するために酸化することができます.

還元: 還元反応は、それを異なる還元形態に変換することができます。

置換: 適切な条件下で、4-メチルアニソール-d3のメトキシ基は他の官能基と置換することができます。

一般的な試薬と条件

酸化: 一般的な試薬には、フッ化カリウムと黒鉛電極があります。

還元: 水素化アルミニウムリチウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。

置換: ハロゲンや求核試薬などの試薬を置換反応に使用できます。

生成される主な生成物

酸化: エーテル、アセタール、エステルの生成.

還元: 還元されたメチルアニソール誘導体の生成。

置換: 置換されたメチルアニソール化合物の生成。

科学研究における用途

4-メチルアニソール-d3は、安定同位体標識のために科学研究で広く使用されています。その用途には、以下のようなものがあります。

科学的研究の応用

4-Methylanisole-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

作用機序

4-メチルアニソール-d3の作用機序には、トレーサー分子の役割が関係しています。この化合物の重水素原子は、研究者がさまざまな化学的および生物学的システムにおけるその動きと変換を追跡することを可能にします。 これは、さまざまなプロセスに関与する経路や分子標的を理解するのに役立ちます .

類似の化合物との比較

類似の化合物

4-メチルアニソール: 4-メチルアニソール-d3の非重水素化形態。

4-メトキシトルエン: 4-メチルアニソールの別の名称。

4-ブロモ-2-メチルアニソール: 4-メチルアニソールの臭素化誘導体.

独自性

4-メチルアニソール-d3は、重水素標識が施されているため、研究用途に明らかな利点をもたらし、独自性を持ちます。 重水素の存在により、研究において正確な追跡と定量が可能になり、さまざまな科学分野における貴重なツールとなっています .

類似化合物との比較

Similar Compounds

4-Methylanisole: The non-deuterated form of 4-Methylanisole-d3.

4-Methoxytoluene: Another name for 4-Methylanisole.

4-Bromo-2-methylanisole: A brominated derivative of 4-Methylanisole.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for precise tracking and quantification in studies, making it a valuable tool in various scientific fields .

特性

分子式 |

C8H10O |

|---|---|

分子量 |

125.18 g/mol |

IUPAC名 |

1-methoxy-4-(trideuteriomethyl)benzene |

InChI |

InChI=1S/C8H10O/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3/i1D3 |

InChIキー |

CHLICZRVGGXEOD-FIBGUPNXSA-N |

異性体SMILES |

[2H]C([2H])([2H])C1=CC=C(C=C1)OC |

正規SMILES |

CC1=CC=C(C=C1)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-cyano-3-(2,3-dihydroimidazo[1,2-c]quinazolin-9-yloxy)phenyl]propane-1-sulfonamide](/img/structure/B12395849.png)

![[5-[[(2S)-4-carboxy-1-[[(2S)-4-carboxy-1-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]phenyl]methylamino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamoyl]pyridin-2-yl]-trimethylazanium;2,2,2-trifluoroacetate](/img/structure/B12395898.png)

![(R)-(3-Aminopiperidin-1-yl)(2-(1-(4-fluorobenzyl)-1H-indol-2-yl)-3-methylimidazo[1,2-a]pyridin-7-yl)methanone](/img/structure/B12395902.png)